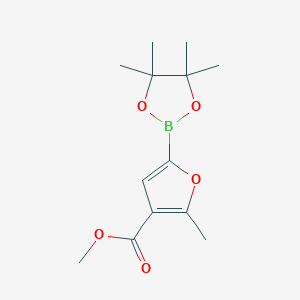

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-carboxylate

Description

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS: 1025719-05-4) is a boronate ester featuring a furan ring substituted with a methyl group at position 2, a methyl ester at position 3, and a pinacol boronate group at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality, enabling the formation of carbon-carbon bonds in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO5/c1-8-9(11(15)16-6)7-10(17-8)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQJBBMAWXKHLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700960 | |

| Record name | Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025719-05-4 | |

| Record name | Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cross-Coupling with Bis(pinacolato)Diboron

The brominated furan undergoes cross-coupling with bis(pinacolato)diboron. As demonstrated in the synthesis of 2-(dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, optimal conditions include:

- Catalyst : PdCl₂(dppf) (4–8 mol%)

- Base : Potassium acetate (KOAc, 3 equiv)

- Solvent : 1,4-dioxane at reflux (90–110°C)

- Reaction Time : 12–24 hours

Post-reaction workup involves extraction with dichloromethane (DCM), drying over MgSO₄, and purification via column chromatography (silica gel, hexane/DCM eluent). This method typically achieves yields of 50–70%, contingent on the steric and electronic properties of the substrate.

Direct Borylation via Transition Metal Catalysis

Direct C–H borylation offers a streamlined alternative to cross-coupling. This approach leverages iridium or palladium catalysts to install the boronate group regioselectively.

Iridium-Catalyzed Borylation

Iridium complexes such as [Ir(COD)OMe]₂ with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) facilitate C–H activation at the C5 position of the furan ring. Key parameters include:

- Temperature : 80–100°C

- Solvent : Tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME)

- Boron Source : Bis(pinacolato)diboron (B₂pin₂)

The electron-withdrawing carboxylate ester at C3 directs borylation to the C5 position, enhancing regioselectivity.

Palladium-Mediated Direct Borylation

Palladium catalysts, notably Pd(OAc)₂ with SPhos ligand, enable borylation under milder conditions (50–70°C). This method, adapted from the synthesis of 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol, employs:

- Base : K₃PO₄ (3 equiv)

- Solvent System : THF/water (10:1 v/v)

- Reaction Time : 12–18 hours

Yields range from 45–60%, with purification via recrystallization from methanol.

Experimental Procedures and Optimization

Large-Scale Synthesis via Suzuki-Miyaura Coupling

Adapting protocols from and, a representative procedure is as follows:

- Reactants :

- Methyl 5-bromo-2-methylfuran-3-carboxylate (1.0 equiv)

- Bis(pinacolato)diboron (1.1 equiv)

- PdCl₂(dppf) (5 mol%)

- KOAc (3.0 equiv)

- Conditions :

- 1,4-dioxane, 90°C, 24 hours under N₂

- Workup :

- Dilution with DCM, washing with saturated NaHCO₃ and brine

- Column chromatography (hexane/DCM gradient)

Recrystallization and Purity Control

Recrystallization from methanol or n-hexane/ethyl acetate mixtures enhances purity (>98% by HPLC). Analytical data (¹H NMR, ¹³C NMR, HRMS) must align with theoretical values to confirm structure.

Analytical Characterization

Critical spectroscopic features include:

- ¹H NMR (CDCl₃): δ 6.45 (s, 1H, furan H4), 3.90 (s, 3H, COOCH₃), 2.60 (s, 3H, CH₃), 1.30 (s, 12H, pinacol CH₃).

- ¹¹B NMR : δ 30–32 ppm (characteristic of sp² boron).

- IR : 1720 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B–O symmetric stretch).

Applications and Derivative Synthesis

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Like hydrogen peroxide or sodium perborate.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

Coupling Products: Formation of biaryl compounds.

Oxidation Products: Formation of alcohols or phenols.

Reduction Products: Formation of primary alcohols.

Scientific Research Applications

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates, especially those targeting specific enzymes or receptors.

Industry: Applied in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boronic ester group is also involved in various oxidation and reduction reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

- Structural Difference : Replaces the methyl ester with an ethyl ester (C13H19BO5 vs. C14H21BO5).

- Reactivity: Similar reactivity in cross-coupling reactions, though steric hindrance from the ethyl group could marginally reduce reaction rates .

- Applications : Used interchangeably with the methyl variant in coupling reactions, depending on solubility requirements .

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2157414-14-5)

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (CAS: Not provided)

- Structural Difference : Introduces a trifluoromethyl group at position 5 on the benzene ring.

- Applications: Useful in fluorinated drug candidates or materials requiring enhanced metabolic stability .

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole (CAS: 1192056-62-4)

- Structural Difference : Replaces the furan with an oxazole ring.

- Stability: Oxazole’s lower aromaticity compared to furan may increase susceptibility to ring-opening under harsh conditions .

- Applications : Explored in medicinal chemistry for heterocyclic diversity .

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings : Furan-based boronates (e.g., the target compound) exhibit faster coupling rates compared to benzene analogs due to furan’s electron-rich nature, which facilitates oxidative addition with palladium catalysts .

- Steric Effects : Methyl esters (vs. ethyl) reduce steric bulk, enhancing reactivity in sterically demanding reactions .

- Stability : Boronate esters with electron-withdrawing groups (e.g., trifluoromethyl) show improved hydrolytic stability but require harsher reaction conditions .

Biological Activity

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-carboxylate is a compound of interest due to its unique structure and potential biological activities. The incorporation of the dioxaborolane moiety suggests possible interactions with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 239.12 g/mol. Its structure features a furan ring substituted with a carboxylate group and a dioxaborolane group, which may contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁BO₄ |

| Molecular Weight | 239.12 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing furan and dioxaborolane moieties. For instance, derivatives of furan have shown significant antiproliferative effects against various cancer cell lines. The introduction of methyl groups at specific positions has been correlated with enhanced activity against cancer cells.

In a comparative study involving similar compounds, the derivatives exhibited varying degrees of growth inhibition against human cancer cell lines such as A549 (lung cancer) and HL-60 (leukemia). Notably, compounds with additional functional groups such as methoxy or methyl at strategic positions demonstrated increased potency.

The proposed mechanism for the anticancer activity involves the inhibition of tubulin polymerization. This was evidenced by a study where specific derivatives inhibited tubulin assembly by approximately 65%, comparable to established chemotherapeutics like CA-4. Additionally, flow cytometry analyses indicated that these compounds could induce apoptosis in treated cells through caspase activation pathways.

Case Studies

-

Study on Antiproliferative Effects

- Objective : To evaluate the antiproliferative effects of methyl derivatives on cancer cell lines.

- Method : Cells were treated with varying concentrations (0.1 µM to 10 µM) of the compound for 24 hours.

- Findings : Compounds exhibited IC50 values ranging from 0.5 µM to 5 µM across different cell lines, indicating significant growth inhibition.

-

Mechanistic Study on Apoptosis Induction

- Objective : To assess the apoptotic effects of the compound in HL-60 cells.

- Method : Cells were treated with 100 nM concentration and analyzed for nuclear condensation and caspase-3 activation.

- Findings : A marked increase in nuclear condensation was observed alongside a 2-fold increase in caspase-3 activity compared to control.

Q & A

Basic: What are the standard synthetic routes for preparing this boronate ester?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or esterification of boronic acid derivatives. A common approach involves introducing the pinacol boronate group to a pre-functionalized furan scaffold. For example, tert-butyl esters of similar boronate-containing heterocycles are synthesized via cycloaddition reactions, followed by deprotection and esterification (yields: 36–82%) . Key steps include:

- Coupling reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients .

- Characterization : Confirm regiochemistry via -NMR (e.g., aromatic proton shifts at δ 7.2–8.0 ppm) .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- -NMR : Identify the methyl ester (singlet at δ 3.7–3.9 ppm) and pinacol boronate (singlets for tetramethyl groups at δ 1.3–1.4 ppm). Aromatic protons on the furan ring appear as doublets (δ 6.5–7.5 ppm) .

- -NMR : Carbonyl carbons (ester: δ 165–170 ppm), boron-bound carbons (δ 80–85 ppm) .

- MS : Exact mass (e.g., 277.18 g/mol for related compounds) via high-resolution mass spectrometry .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for this substrate?

Methodological Answer:

- Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., SPhos) improve reactivity for sterically hindered aryl boronate esters .

- Solvent Systems : Use toluene/ethanol (3:1) or THF with aqueous Na₂CO₃ to enhance solubility .

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours. Monitor progress via TLC.

- Challenges : Steric hindrance from the methyl ester may reduce coupling efficiency; microwave-assisted synthesis can accelerate kinetics .

Advanced: How to address discrepancies in reaction yields with different coupling partners?

Methodological Answer:

Yield variations arise from electronic/steric effects of coupling partners. For example:

- Electron-deficient aryl halides : Higher yields (e.g., 82% for nitro-substituted partners) due to enhanced oxidative addition .

- Steric hindrance : Bulky substituents on halides reduce yields (e.g., 36% for pentyl-substituted analogs). Mitigate by using larger reaction volumes or excess boronate (1.5–2.0 equiv) .

- Data Validation : Cross-reference with DFT calculations on bond dissociation energies (C-B vs. C-X bonds) to predict reactivity .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

- Liquid-Liquid Extraction : Separate organic layers using ethyl acetate and brine.

- Column Chromatography : Use silica gel (200–300 mesh) with hexane/ethyl acetate (4:1 to 1:1 gradient). Monitor fractions by TLC (Rf ≈ 0.3–0.5) .

- Recrystallization : For high-purity batches, use dichloromethane/hexane mixtures .

Advanced: How does the methyl ester group influence boronate reactivity?

Methodological Answer:

The ester’s electron-withdrawing effect enhances boronate electrophilicity, facilitating transmetallation in cross-coupling. However, steric bulk may slow catalyst turnover. Strategies include:

- Protecting Group Manipulation : Convert ester to a less bulky group (e.g., tert-butyl) temporarily .

- Kinetic Studies : Compare coupling rates with/without ester substitution using -NMR or in situ IR .

Basic: What are the storage and stability guidelines?

Methodological Answer:

- Storage : Store at -20°C in airtight containers under argon. Avoid moisture (boronates hydrolyze to boronic acids) .

- Stability : Shelf life of 1 month at -20°C; 6 months at -80°C. Confirm integrity via -NMR before use .

Advanced: How to resolve ambiguities in crystallographic data for boron-containing compounds?

Methodological Answer:

- Software : Use SHELXL for refinement. Input anisotropic displacement parameters for boron atoms to model thermal motion .

- Disorder Modeling : For pinacol groups, split occupancy between two conformers. Validate with Hirshfeld surface analysis .

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces errors in boron coordination geometry .

Advanced: What computational methods predict regioselectivity in C-H borylation?

Methodological Answer:

- DFT Calculations : Analyze transition states for C-H activation (e.g., M06-2X/6-31G* level). The meta position is favored due to lower activation barriers (ΔG‡ ≈ 25–30 kcal/mol) .

- Kinetic Isotope Effects (KIE) : Compare to distinguish between concerted vs. stepwise mechanisms .

Basic: How to quantify boronate ester purity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.